N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide
Description
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with a cinnamamide moiety and a thioether-linked indolin-1-yl-oxoethyl chain.
Properties
IUPAC Name |
(E)-N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S2/c26-18(11-10-15-6-2-1-3-7-15)22-20-23-24-21(29-20)28-14-19(27)25-13-12-16-8-4-5-9-17(16)25/h1-11H,12-14H2,(H,22,23,26)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATIORCMPHHGDY-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)NC(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)NC(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Structural Characteristics
The compound features an indole derivative linked to a thiadiazole ring and a cinnamide moiety. Its molecular formula is C₁₈H₁₈N₄O₂S, with a molecular weight of approximately 366.43 g/mol. The combination of these pharmacophoric elements suggests significant potential for various biological activities, particularly in anticancer and antimicrobial domains.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Anticancer Activity : Thiadiazole derivatives have been shown to possess significant cytotoxic effects against various cancer cell lines. For instance, studies on related indolyl-thiadiazole compounds demonstrated IC₅₀ values in the low micromolar range against human cancer cell lines, indicating strong anticancer potential .
- Antimicrobial Properties : Compounds containing indole and thiadiazole moieties have exhibited antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) .
1. Synthesis and Anticancer Activity
A study synthesized several 5-(3-indolyl)-1,3,4-thiadiazoles and evaluated their cytotoxicity. The most active compound demonstrated significant growth inhibition of cancer cells across multiple lines .
| Compound | Structure Features | IC₅₀ (µM) | Activity Type |
|---|---|---|---|
| 5m | Indolyl substituent | 0.5 | Anticancer |
| 5a-m | Varied substitutions | Varies | Anticancer |
The proposed mechanism of action for this compound includes:
- Activation of Nrf2 Pathway : Similar compounds have been reported to activate the Nrf2/ARE pathway, which plays a critical role in cellular defense against oxidative stress . This activation leads to the upregulation of antioxidant genes such as NAD(P)H quinone oxidoreductase 1 and hemeoxygenase-1.
3. In Vitro Studies
In vitro assays revealed that the compound significantly increased cell viability in hepatocyte models exposed to oxidative stressors. The results indicated a concentration-dependent protective effect against cytotoxicity induced by tert-butyl hydroperoxide (t-BHP) .
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Case Study 1 : A series of indolyl-thiadiazoles were tested for their ability to inhibit tumor growth in xenograft models. Results showed a marked reduction in tumor size compared to control groups.
- Case Study 2 : A clinical trial involving derivatives of cinnamamide indicated promising results in managing inflammatory conditions due to their ability to modulate NF-kB activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of 1,3,4-Thiadiazole Derivatives
The following table compares N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide with key analogs from the evidence:
Key Structural and Functional Differences
Substituent Diversity: The target compound uniquely combines a cinnamamide group (aromatic propenamide) with an indolin-derived thioether, distinguishing it from analogs with simpler acetamide (e.g., 4y ) or phenoxy-acetamide substituents (e.g., 5k ).
Biological Activity: Compound 4y (a bis-thiadiazole derivative) exhibits potent cytotoxicity against MCF-7 and A549 cells, attributed to its dual thiadiazole cores and p-tolylamino group, which may stabilize DNA interactions . The target compound’s cinnamamide group could enhance membrane permeability due to its lipophilic aromatic ring, a feature absent in acetamide-based analogs like 5e–5m .
The target’s indolin-oxoethyl-thioether may require optimized coupling conditions due to steric effects.
Physicochemical Properties
- Melting Points : Most 1,3,4-thiadiazole derivatives melt between 130–170°C, with higher values correlating with polar substituents (e.g., 5g: 168–170°C ). The target’s melting point is unreported but likely falls within this range.
Pharmacological Potential
- Anticancer Activity : While the target compound lacks direct data, structurally related 1,3,4-thiadiazoles show IC₅₀ values in the micromolar range. For example, compound 4y inhibits MCF-7 cells at 0.084 mmol L⁻¹, comparable to cisplatin .
- Enzyme Inhibition : Analogous compounds (e.g., BPTES derivatives ) inhibit glutaminase-1, suggesting the target’s indolin group could similarly modulate enzyme activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
